tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate
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Overview
Description
The compound “tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate” is a complex organic molecule. It contains a pyrido[3,4-f][1,4]oxazepine ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a tert-butyl group, which is a common substituent in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrido[3,4-f][1,4]oxazepine ring, with a bromine atom and a tert-butyl group attached. The tert-butyl group is a bulky group, which could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the tert-butyl group, which is a bulky group that can hinder reactions at nearby sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the bromine atom could make it relatively heavy and possibly reactive. The tert-butyl group could make the compound more hydrophobic .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate involves the reaction of 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylic acid with tert-butanol and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the tert-butyl ester. The reaction is typically carried out under an inert atmosphere such as nitrogen or argon to prevent oxidation or hydrolysis of the reactants or products.", "Starting Materials": [ "9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylic acid", "tert-butanol", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)" ], "Reaction": [ "Under an inert atmosphere, dissolve 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylic acid and DCC or DIC in anhydrous dichloromethane or another suitable solvent.", "Add tert-butanol to the reaction mixture and stir at room temperature for several hours or until the reaction is complete.", "Remove the coupling agent and any other impurities by filtration or other suitable means.", "Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl ester.", "Purify the crude product by recrystallization or chromatography to obtain tert-butyl 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate as a white solid." ] } | |
1928757-46-3 | |
Molecular Formula |
C13H17BrN2O3 |
Molecular Weight |
329.19 g/mol |
IUPAC Name |
tert-butyl 9-bromo-3,5-dihydro-2H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-4-5-18-11-9(8-16)6-15-7-10(11)14/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
DNTXLLDENQDFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C=NC=C2C1)Br |
Purity |
95 |
Origin of Product |
United States |
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